molecular formula C12H12N6O3 B1330119 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile CAS No. 2904-28-1

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile

Cat. No. B1330119
CAS RN: 2904-28-1
M. Wt: 288.26 g/mol
InChI Key: UUBUCLKOQKIWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,3’,3’'-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile” is a chemical compound with the CAS Number: 2904-28-1. It has a molecular weight of 288.27 and its IUPAC name is the same as the compound name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.27 . It’s stored at temperatures between 28 C .

Scientific Research Applications

Anion Receptors and Ionic Liquids

  • Application: The compound has been studied as a lead for tripodal ionic liquids and anion receptors.
  • Research Insight: Tris-imidazolium salts derived from isocyanuric acid derivatives, including 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile, show promise in this area, offering new research avenues for polycationic ionic liquids and anionic receptors (Seijas & Vázquez-Tato, 2013).

Synthesis and Characterization

  • Application: The compound has been synthesized and characterized for its properties.
  • Research Insight: New methods of synthesis with high yields, simple methodology, and less hazardous conditions were developed, providing insights into its thermal behavior and other physicochemical properties (Bayat & Hajighasemali, 2017).

Reactivity and Ring Opening

  • Application: Investigation of the reactivity of this compound with nucleophiles in aqueous media.
  • Research Insight: The studies have shown that the reaction involves opening of the triazinane ring and recyclization to different derivatives, revealing new aspects of its reactivity (Kavina & Sizov, 2020).

Polymeric Interactions in Crystals

  • Application: Exploration of polymeric interactions in the crystals of certain derivatives.
  • Research Insight: Crystallographic studies have shown chain formations through polymeric interactions, enhancing our understanding of the structural behavior of such compounds (Sa̧czewski, Gdaniec, & Mazalon, 2016).

Energetic Materials Research

  • Application: In the field of energetic materials for potential use in explosives.
  • Research Insight: The compound and its derivatives have been evaluated for their burning properties, stability, and energetic performance, providing valuable insights for the design of novel high energetic oxidants and materials (Zhao & Lu, 2013).

Hydrogen Sulfide Scavenging

  • Application: Research into hydrogen sulfide scavenging.
  • Research Insight: The compound's derivatives were studied for their reaction rates with sodium hydrogen sulfide, providing insights into potential applications in industrial and environmental chemistry (Bakke & Buhaug, 2004).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the sources I accessed. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[3,5-bis(2-cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c13-4-1-7-16-10(19)17(8-2-5-14)12(21)18(11(16)20)9-3-6-15/h1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBUCLKOQKIWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN1C(=O)N(C(=O)N(C1=O)CCC#N)CCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279206
Record name 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile

CAS RN

2904-28-1
Record name NSC11695
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',3''-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tripropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.